molecular formula C18H18N2O3 B2416103 (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline CAS No. 321979-23-1

(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline

Cat. No.: B2416103
CAS No.: 321979-23-1
M. Wt: 310.353
InChI Key: ISOJCCFFKDPVTL-XDHOZWIPSA-N
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Description

Data Summary Table

Property Value/Description Source/Reference
IUPAC Name (E)-N-(Benzo[d]dioxol-5-ylmethylene)-4-morpholinoaniline Systematic derivation
Molecular Formula C₁₈H₁₇N₂O₃ Calculated
Molecular Weight 287.35 g/mol Calculated
Key Functional Groups Imine, morpholino, benzodioxole
Stereochemistry E-configuration at imine bond
Common Synonyms 4-Morpholinoaniline Schiff base with piperonal

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-(4-morpholin-4-ylphenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-6-17-18(23-13-22-17)11-14(1)12-19-15-2-4-16(5-3-15)20-7-9-21-10-8-20/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOJCCFFKDPVTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)N=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzo[d][1,3]dioxole moiety linked to a morpholinoaniline group. Its molecular formula is C14H18N2O3C_{14}H_{18}N_{2}O_{3}, and it exhibits properties that may contribute to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Antioxidant Properties : The presence of the dioxole ring may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
  • Modulation of Signaling Pathways : This compound may interfere with key signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 µM to 50 µM depending on the cell line tested.
Cell LineIC50 (µM)
MCF-715
A54925
HCC195430

These results suggest that the compound possesses selective toxicity towards cancer cells while sparing normal cells.

Mechanistic Studies

Mechanistic investigations have revealed that this compound induces apoptosis in cancer cells through:

  • Activation of Caspases : Increased caspase-3 and caspase-9 activity was observed, indicating the activation of the intrinsic apoptotic pathway.
  • Cell Cycle Arrest : Flow cytometry analysis showed that treatment with this compound resulted in G2/M phase arrest in MCF-7 cells.

Study 1: Breast Cancer Model

In a recent study, this compound was administered to a mouse model bearing MCF-7 tumors. The results indicated a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound.

Study 2: Synergistic Effects with Other Agents

Another study explored the combination therapy of this compound with standard chemotherapeutics like doxorubicin. The combination showed enhanced anticancer effects and reduced side effects compared to doxorubicin alone.

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-morpholinoaniline, and how do they influence its chemical reactivity?

  • Answer : The compound features a benzodioxole moiety (electron-rich aromatic system), a morpholino group (polar, hydrogen-bond acceptor), and an imine linker (C=N). These groups confer distinct electronic and steric properties:

  • The benzodioxole enhances solubility in organic solvents and may participate in π-π stacking interactions .
  • The morpholino group improves water solubility and serves as a hydrogen-bond acceptor, influencing binding to biological targets .
  • The imine bond introduces rigidity and potential for Schiff base reactivity (e.g., hydrolysis under acidic conditions) .
    • Methodological Note : Structural analysis typically employs NMR (to confirm E/Z isomerism) and X-ray crystallography (for absolute configuration) .

Q. What synthetic strategies are commonly used to prepare this compound, and how can reaction conditions be optimized?

  • Answer : A typical synthesis involves:

Condensation : Reacting 4-morpholinoaniline with benzo[d][1,3]dioxole-5-carbaldehyde under reflux in ethanol or acetonitrile, catalyzed by acetic acid .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol) .

  • Optimization Tips :

  • Yield Improvement : Use anhydrous solvents and inert atmosphere to minimize imine hydrolysis.
  • Isomer Control : The E-isomer dominates due to steric hindrance; confirm via NOESY NMR .
  • Table: Yield vs. Solvent (Hypothetical Data Based on Analogues ):
SolventTemperature (°C)Yield (%)
Ethanol8065
Acetonitrile7078
DMF10045

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer : Discrepancies often arise from:

  • Purity Issues : Trace impurities (e.g., unreacted aldehyde) can skew bioassay results. Validate purity via HPLC-MS (>95% purity threshold) .
  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using IC50 normalization .
  • Degradation : The imine bond is prone to hydrolysis in aqueous media. Stability studies (e.g., pH 7.4 buffer, 37°C) with UV-Vis monitoring are critical .
    • Case Study : A 2024 study noted organic compound degradation in wastewater matrices over 9 hours, highlighting the need for real-time stability assays .

Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?

  • Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR, CDK2). Focus on hydrogen bonds between morpholino oxygen and kinase residues .
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Validation : Cross-reference with experimental IC50 values from kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

  • Answer : Systematically modify substituents and evaluate effects:

Benzodioxole Replacement : Substitute with indole or quinoline to enhance π-stacking .

Morpholino Modification : Replace with piperazine (basic) or thiomorpholine (lipophilic) to alter solubility and target engagement .

Imine Stabilization : Convert to a stable amide or urea derivative to reduce hydrolysis .

  • Table : Hypothetical SAR Data for Analogues (Based on ):

DerivativeTarget IC50 (nM)Solubility (mg/mL)
Parent Compound2500.8
Benzodioxole → Indole1800.5
Morpholino → Thiomorpholine3201.2

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions and inert atmosphere for imine stability.
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous confirmation .
  • Biological Assays : Include stability controls (e.g., fresh vs. aged samples) and use orthogonal assays (e.g., fluorescence polarization + SPR) .

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